COPPER(II)ARSENIDE
Description
Overview of Copper Arsenide Compounds within the Cu-As System
The Cu-As binary system is characterized by the formation of several intermediate phases, the existence and stoichiometry of which have been the subject of numerous investigations over the years. The generally accepted equilibrium phase diagram reveals several key copper arsenide compounds. cmu.edu Among the most prominent is Cu₃As, often referred to simply as copper arsenide. nih.govheegermaterials.com Cu₃As is known to melt congruently at approximately 835 °C. mdpi.com At room temperature, it typically crystallizes in a hexagonal structure, although it undergoes a structural phase transition at lower temperatures (around 243 K or -30 °C) to a low-temperature hexagonal superstructure. mdpi.com There is also evidence suggesting the existence of cubic or trigonal structures for Cu₃As, particularly in archaeological artifacts, which may be attributed to long-term aging or specific synthesis conditions. researchgate.net
Another intermediate phase is Cu₅As₂, which is an arsenic-rich compound. cdnsciencepub.com Cu₅As₂ melts incongruently at approximately 700 °C and decomposes at around 300 °C into Cu₃As and arsenic. cdnsciencepub.com The precise crystal structure of Cu₅As₂ has not been definitively determined, although its powder diffraction pattern has been recorded. cdnsciencepub.com
The Cu-As system also includes the epsilon (ε) phase, approximated as Cu₈As. cdnsciencepub.comresearchgate.net This phase is reported to be stable only below approximately 340 °C and possesses a hexagonal structure. cdnsciencepub.comresearchgate.netcdnsciencepub.com Older phase diagrams and some reports have also indicated the possible existence of other compounds such as Cu₁₅As₄ and Cu₃As₄, although Cu₃As and Cu₅As₂ are consistently recognized as significant intermediate phases. cmu.edu
The different copper arsenide phases exhibit varying compositional ranges and crystal structures, contributing to the complexity of the Cu-As phase diagram. cmu.edumdpi.com Understanding these phases and their transformations is crucial for controlling the properties of copper-arsenic alloys and compounds.
Historical Trajectories and Evolution of Research on Copper Arsenides
The history of copper-arsenic alloys, and by extension, copper arsenides, is deeply rooted in ancient metallurgy. Arsenical bronze, an alloy of copper with arsenic, appeared in the archaeological record as early as the 5th millennium BCE on the Iranian plateau and later in Central Europe. researchgate.netmit.eduwikipedia.orgjra-tabriziau.ir These early alloys often contained copper arsenides as key constituents, influencing their mechanical properties and corrosion resistance. tib.eu The use of arsenical bronze predates the widespread adoption of tin bronze. researchgate.net
Early research into copper arsenides was often linked to the study of these historical artifacts and the development of copper smelting and refining processes. The presence of arsenic in copper ores naturally led to the formation of copper-arsenic compounds during smelting. wikipedia.org Investigations into the Cu-As phase diagram began in the early 20th century to understand the behavior of these elements in metallurgical processes. cmu.edu Researchers like Hansen and Elliott conducted extensive studies to identify the phases and reactions within the system. cmu.educhemprob.org
The evolution of research has moved from primarily metallurgical and archaeological contexts towards a deeper understanding of the fundamental properties of specific copper arsenide compounds. Advances in synthesis techniques and characterization methods, such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and differential thermal analysis (DTA), have allowed for more precise determination of crystal structures, phase transitions, and thermodynamic properties. mdpi.comresearchgate.nettib.eu The study of minerals like domeykite (natural Cu₃As) has also contributed to the understanding of these compounds. researchgate.netcdnsciencepub.comontosight.ai
Contemporary Significance and Emerging Research Frontiers of Copper Arsenides
In contemporary research, copper arsenides, particularly Cu₃As and related Cu-As-based materials, are being explored for their potential in various advanced technological applications. Their unique electronic and physical properties make them candidates for use in semiconductors and thermoelectric devices. heegermaterials.comchemprob.orgamericanelements.com
Copper arsenides exhibit interesting electronic properties, including metallic behavior in the case of Cu₃As, with a notable magnetoresistance at low temperatures. The phase transition in Cu₃As at 243 K is accompanied by changes in its electronic structure, as indicated by anomalies in resistivity and Seebeck coefficient measurements.
Emerging research frontiers include the investigation of copper arsenides for applications in optoelectronics, such as laser diodes and high-efficiency solar cells, although many of these applications are more commonly associated with III-V arsenide semiconductors like GaAs. heegermaterials.comchemprob.orgamericanelements.com The potential catalytic properties of copper arsenides are also being studied. chemprob.org Furthermore, the role of metal arsenides, including potentially copper arsenides, in spintronics is gaining attention due to the possibility of exhibiting spin-polarized electronic states. chemprob.org
Beyond electronic applications, the Cu-As system remains important in metallurgical processes, particularly in the copper and lead industries, where understanding the behavior of arsenic and the formation of copper arsenides is crucial for refining and impurity control. chemprob.orguq.edu.au Hydrometallurgical processes are being developed to treat copper arsenide minerals like enargite (Cu₃AsS₄) to recover copper and stabilize arsenic for disposal. sgs.comteck.com
Current research also focuses on advanced synthesis methods, including mechanochemical routes, to produce copper arsenides with controlled stoichiometry and crystallinity. The study of ternary and more complex systems involving copper and arsenic, such as Cu-As-S compounds, is also an active area of research for applications like thin-film photovoltaics. researchgate.netpurdue.edumdpi.com
The continued investigation into the fundamental properties and synthesis of copper arsenides is essential for unlocking their full potential in both established and emerging technological domains.
Data Tables
While extensive quantitative data tables across all copper arsenide compounds in the Cu-As system were not consistently available across the search results in a format suitable for direct extraction and comparison, some key properties for the most studied phase, Cu₃As, are provided below based on the search findings.
| Property | Value | Notes | Source |
| Melting Point | ~835 °C | Congruent melting | mdpi.com |
| Crystal Structure | Hexagonal (Room Temp) | Space group P6₃cm, Cu₃P prototype | mdpi.com |
| Low-Temp Structure | Hexagonal Superstructure (T < 243 K) | hP72, P–3c1 | mdpi.com |
| Structural Transition | 243 K (-30 °C) | First-order transition | mdpi.com |
| Resistivity (300 K) | ~100 μΩ·cm | Metallic behavior | |
| Magnetoresistance | 120% at 10 K, 9 T | Deviates from standard metallic behavior | |
| Seebeck Coefficient | -1 μV/K (n-type) at Room Temp | Shows discontinuity at 243 K | |
| Magnetism | Paramagnetic | Temperature-independent magnetic susceptibility | |
| Compositional Range | 74.0–75.5 at.% Cu (25.0–26.0 at.% As) | For samples synthesized at 300-400 °C, slight understoichiometry observed | mdpi.com |
Properties
CAS No. |
12254-86-3 |
|---|---|
Molecular Formula |
C5H9ClOS |
Synonyms |
COPPER(II)ARSENIDE |
Origin of Product |
United States |
Phase Equilibria and Thermodynamic Investigations of the Copper Arsenic System
Established and Re-evaluated Binary Copper-Arsenic Phase Diagrams
The Cu-As phase diagram details the equilibrium states of copper-arsenic alloys at various temperatures and compositions. It provides essential information for interpreting experimental data and predicting the behavior of these alloys in industrial applications. chemprob.org
Several intermediate phases, or copper arsenide compounds, have been identified in the Cu-As system. These phases have distinct stoichiometries and crystal structures.
Cu₃As: This is one of the most well-characterized compounds in the system. mdpi.com At room temperature, it crystallizes in a hexagonal structure (Cu₃P prototype, space group P63cm). mdpi.com It has a narrow compositional range of approximately 74.0–75.5 at. % Cu. mdpi.com The mineral form of this compound is known as β-domeykite. researchgate.net
Cu₅As₂: This arsenic-rich compound is reported as a metastable phase that exists in a temperature range from about 300°C to 709°C. mdpi.com
Cu₈As: Identified as the ε phase, this compound is stable only at lower temperatures, below approximately 340°C. researchgate.net It possesses a hexagonal A3 structure. researchgate.net Recent thermodynamic studies have been conducted on this compound for the first time. chemprob.org
Cu₂As: This phase is also noted as being metastable, with limited details available about its formation. mdpi.com
Table 1: Identified Stoichiometric Phases in the Copper-Arsenic System
| Phase | Formula | Mineral Name | Crystal System | Notes |
|---|---|---|---|---|
| γ' | Cu₃As | β-domeykite | Hexagonal | Stable at room temperature; narrow composition range. mdpi.comresearchgate.net |
| δ' | Cu₅As₂ | - | Orthorhombic | Metastable; exists between ~300°C and 709°C. chemprob.orgmdpi.com |
| ε | Cu₈As | - | Hexagonal | Stable only below ~340°C. researchgate.net |
The melting behavior of copper arsenides determines how they transition from a solid to a liquid state and is a critical aspect of the phase diagram.
Congruent Melting: A compound is said to melt congruently when it transforms into a liquid of the same composition. youtube.comtulane.edu In the Cu-As system, the Cu₃As phase exhibits congruent melting at approximately 827-835°C. mdpi.comresearchgate.net This means that at this specific temperature, solid Cu₃As melts directly to a liquid with 26.25 at. % As without changing its chemical composition. mdpi.comyoutube.com
Incongruent Melting: This occurs when a solid substance, upon heating, melts to a liquid with a composition different from the solid, while also producing a different solid phase. youtube.comtulane.edu The Cu₅As₂ phase is formed through a peritectic reaction, a type of incongruent melting, at about 709°C. mdpi.com The reaction involves the liquid phase reacting with the already-formed solid Cu₃As to create the new solid phase, Cu₅As₂ (L + Cu₃As ⇆ Cu₅As₂). mdpi.com
Invariant reactions, such as eutectic and eutectoid transformations, are key features of the Cu-As phase diagram, occurring at constant temperature and pressure for three phases in equilibrium.
Eutectic Reaction: This is a reaction where, upon cooling, a single liquid phase transforms into two solid phases simultaneously. slideshare.netkaybrazing.com The Cu-As system has a eutectic point at 685°C with a composition of 20.8 wt. % arsenic. researchgate.net At this point, the liquid solidifies into a mixture of the copper-rich solid solution and the Cu₃As phase. researchgate.net
Eutectoid Reaction: This reaction involves a single solid phase transforming into two different solid phases upon cooling. slideshare.net The Cu₅As₂ phase undergoes a eutectoid decomposition at 300°C, breaking down into Cu₃As and arsenic (Cu₅As₂ ⇆ Cu₃As + As). mdpi.com
Table 2: Invariant Reactions in the Copper-Arsenic System
| Reaction Type | Temperature (°C) | Composition | Reaction |
|---|---|---|---|
| Eutectic | 685 | 20.8 wt. % As | Liquid ⇆ (Cu) + Cu₃As |
| Peritectic | ~709 | ~29 at. % As | Liquid + Cu₃As ⇆ Cu₅As₂ |
| Eutectoid | 300 | ~29 at. % As | Cu₅As₂ ⇆ Cu₃As + As |
Experimental Determination of Thermodynamic Properties of Copper Arsenides
The thermodynamic properties of copper arsenides, such as enthalpy and entropy of formation, are essential for predicting their stability and reactivity. The electromotive force (EMF) method is a powerful technique for acquiring this data. cyberleninka.ru
The EMF method is a well-established electrochemical technique for determining the thermodynamic properties of alloys. cyberleninka.ru For the Cu-As system, concentration cells with a solid Cu⁺ ion-conducting electrolyte, such as Cu₄RbCl₃I₂, are employed. chemprob.orgresearchgate.net
The cell can be represented as: (-) Cu(s) | Cu₄RbCl₃I₂(s) | CuₓAs₁₋ₓ(s) (+)
The standard enthalpy of formation (ΔfH°) is the change in enthalpy when one mole of a pure substance is formed from its constituent elements in their most stable forms at standard conditions (usually 298.15 K and 1 bar). libretexts.orgpressbooks.pub By integrating the partial molar quantities obtained from EMF measurements across the relevant composition ranges, the integral thermodynamic functions for the copper arsenide compounds can be determined. chemprob.org
Recent studies using the EMF method have provided thermodynamic data for Cu₃As and, for the first time, for the Cu₈As compound. chemprob.org The standard thermodynamic functions of formation and standard entropies for these compounds at 298.15 K have been calculated from these measurements. chemprob.org
Table 3: Standard Thermodynamic Functions of Formation and Standard Entropies of Copper Arsenides at 298.15 K (from EMF studies)
| Compound | -ΔfG° (kJ·mol⁻¹) | -ΔfH° (kJ·mol⁻¹) | ΔfS° (J·mol⁻¹·K⁻¹) | S° (J·mol⁻¹·K⁻¹) |
|---|---|---|---|---|
| Cu₃As | 12.1 ± 0.1 | 14.2 ± 0.8 | -7.1 ± 2.2 | 160.0 ± 2.4 |
| Cu₈As | 18.0 ± 0.2 | 21.0 ± 1.8 | -10.1 ± 4.8 | 329.0 ± 5.0 |
Data sourced from a 2024 study by Yusibov et al. chemprob.org
Computational and Theoretical Modeling of Cu-As Thermodynamics
The thermodynamic properties and phase behavior of the copper-arsenic (Cu-As) system are crucial for applications in metallurgy, geology, and materials science. cyberleninka.ru Computational and theoretical modeling provides a powerful approach to understanding the complex phase equilibria and predicting material behavior under various conditions, complementing experimental investigations. nih.gov Methodologies such as the CALPHAD (CALculation of PHAse Diagrams) technique, often integrated with first-principles calculations, have become essential tools for developing comprehensive thermodynamic databases. uq.edu.authermocalc.com These databases are vital for simulating industrial processes like the pyrometallurgical extraction of copper, where arsenic is a common impurity. uq.edu.auuq.edu.au
Thermodynamic Modeling of Phase Relations
The thermodynamic modeling of phase relations in the Cu-As system aims to create a self-consistent dataset that describes the Gibbs energy of each phase as a function of temperature, pressure, and composition. nih.govmdpi.com The CALPHAD method is a prominent approach used for this purpose. thermocalc.com This method involves assessing all available experimental data from the literature, including phase equilibrium data, activity measurements, and thermochemical properties like enthalpies of formation and mixing. uq.edu.auresearchgate.net
For the Cu-As system, the Modified Quasichemical Model (MQM) in the pair approximation has been successfully used to describe the liquid phase as well as non-stoichiometric copper arsenide solid solutions. uq.edu.au This model is particularly beneficial for systems that exhibit strong short-range ordering. The collected experimental data is used to optimize the model parameters, resulting in a comprehensive thermodynamic database. thermocalc.comuq.edu.au This database can then be used to calculate phase diagrams and predict the behavior of arsenic in complex, multi-component industrial systems. uq.edu.au
Recent assessments have produced detailed phase diagrams of the Cu-As system, which are in good agreement with experimental data. chemprob.org These models account for several intermediate phases, including:
γ/ phase (Cu₃As type): Exists in a composition range of 25.5 to 27.8 at. % As. chemprob.org
δ phase (BiF₂ type): Forms peritectically at 982 K and 29 at. % As. chemprob.org
ε phase: A low-temperature phase with the approximate formula Cu₈As. researchgate.net
The table below summarizes the key computational models and the experimental data they rely on for thermodynamic assessment of the Cu-As system.
| Computational Model/Method | Phase(s) Modeled | Types of Input Data Used | Key Outcomes |
| CALPHAD (Calculation of Phase Diagrams) | All phases (liquid, solid solutions, intermetallic compounds) | Phase equilibria, activities, heat capacities, heats of mixing, enthalpies of formation | Thermodynamically consistent database, Gibbs energy functions for all phases, calculated phase diagrams |
| Modified Quasichemical Model (MQM) | Liquid phase, non-stoichiometric solid solutions | Phase equilibrium data, activity measurements, enthalpies of formation and mixing | Accurate description of phases with strong short-range ordering |
| First-Principles Calculations (e.g., DFT) | Solid phases | Not applicable (computes energies from fundamental quantum mechanics) | Formation energies, crystal structures, and elastic properties of stable and metastable phases |
Prediction of Phase Stability and Transformations under Varying Conditions
A key advantage of thermodynamic modeling is its ability to predict phase stability and transformations under conditions that may be difficult to study experimentally. By minimizing the total Gibbs energy of the system, the stable phase or combination of phases can be determined at any given temperature, pressure, and composition. mdpi.com
For the Cu-As system, CALPHAD-based models can predict transformations such as congruent melting, peritectic reactions, and eutectoid decompositions. chemprob.orgmdpi.com For example, the δ'-phase (Cu₅As₂ type) is predicted to exist only in a limited temperature range (573 to 653 K), decomposing eutectoidally at lower temperatures. chemprob.org Similarly, the congruent melting point of the γ-phase (Na₃As type) is established at 1100 K with 26.25 at. % As. chemprob.org
While temperature and composition are the most commonly varied parameters in existing Cu-As thermodynamic databases, computational methods can also predict the effects of high pressure. nih.gov First-principles calculations, based on density functional theory (DFT), can be used to investigate novel stable compounds and pressure-induced phase transitions. nih.govskb.com By calculating the enthalpy of formation for various stoichiometries at different pressures, a convex hull diagram can be constructed to identify thermodynamically stable phases. nih.gov Although specific high-pressure studies on the Cu-As system are not widely reported, similar investigations in other metal-arsenide systems, such as Co-As, have successfully predicted new stable high-pressure compounds with unique electronic properties. nih.gov These theoretical approaches provide a framework for exploring the potential synthesis of new copper arsenide materials under extreme conditions.
The following table details some of the known phases in the Cu-As system and their stability conditions as described in the literature and computational models. chemprob.orgresearchgate.netmdpi.com
| Phase Designation | Approximate Formula | Crystal System (RT) | Formation/Transformation Temperature | Notes |
| γ' | Cu₃As | Hexagonal | Melts congruently at ~1108 K (835 °C) | A small compositional range exists (74.0–75.5 at. % Cu) |
| δ | Cu₅As₂ | Orthorhombic (δ') | Forms peritectically at 982 K; Decomposes eutectoidally at 573 K | Stable only over a limited temperature range (573-982 K) |
| ε | Cu₈As | Hexagonal | Stable only below ~613 K (340 °C) | A copper-rich intermediate phase |
| β | Cubic close-packed | Forms peritectoidally at 598 K | Copper-rich phase |
Synthesis Methodologies for Copper Arsenides
Bulk Material Synthesis Approaches
Bulk copper arsenides can be synthesized using high-temperature methods that facilitate the direct reaction between copper and arsenic. These techniques often involve controlled environments to manage the volatile nature of arsenic.
Vapor-Solid Reaction Techniques for Polycrystalline Samples
Vapor-solid reaction is a method used to synthesize polycrystalline samples of copper arsenides, such as Cu₃As. This technique typically involves reacting copper with arsenic in a sealed environment at elevated temperatures. For instance, samples with a nominal composition of Cu₃As can be prepared by the vapor-solid reaction between high-purity copper pieces and arsenic lumps. mdpi.com
Prior to reaction, precursors like arsenic may undergo pre-treatment to remove oxides. For arsenic, this can involve sealing it under vacuum in a tube and heating it to around 300 °C, allowing arsenic trioxide vapors to condense at a cooler end of the tube. mdpi.com The pre-treated elements, weighed in appropriate stoichiometric ratios, are then sealed inside a reaction vessel, such as a quartz tube, under vacuum. mdpi.com The mixture is slowly heated with gradual temperature increases. mdpi.com
Different thermal treatments can influence the resulting phase purity and grain size of Cu₃As. For example, samples prepared at lower temperatures (e.g., 350 °C) for extended periods (e.g., 13 days) can yield practically single-phase Cu₃As. mdpi.com Prolonged annealing at lower temperatures like 200°C can produce hexagonal Cu₃As crystals, although with smaller grain sizes compared to those obtained at higher temperatures. High-temperature methods, in the range of 560°C to 680°C, are also employed. Extended annealing durations, such as 14 to 30 days at 560°C, can yield homogeneous alloys. Conversely, rapid quenching from higher temperatures like 680°C may result in mixed-phase products. Inert gas or vacuum conditions are crucial during these reactions to prevent arsenic volatilization and oxide formation.
Direct Element Combination Methods in Controlled Environments (e.g., Sealed Tubes)
Direct combination of elemental copper and arsenic in controlled environments, such as sealed tubes, is another approach for synthesizing bulk copper arsenides. This method involves heating stoichiometric amounts of the constituent elements in a sealed vessel, often made of quartz or graphite (B72142), under vacuum or an inert atmosphere. mdpi.comnorthwestern.edu
For example, the ternary copper-rich arsenide Ba₂Cu₁₈₋ₓAs₁₀ was obtained from a direct element combination reaction of barium, copper, and arsenic powders in a molar ratio of 8:16:30. northwestern.edu The mixture was placed in a graphite tube, sealed in an evacuated silica (B1680970) tube, and heated slowly to 700 °C, held for a day, and then cooled. northwestern.edu This resulted in the formation of crystals along with powder. northwestern.edu
In the synthesis of binary arsenides like NdAs and HoAs, a solid-solid direct reaction technique in evacuated, sealed quartz tube containers has been used. dtic.mil While this method can produce the desired binary arsenides, the resulting compounds may be arsenic deficient. dtic.mil Reacting elemental copper and arsenic in sealed silica tubes has also been investigated to study phase relationships in the Cu-Ni-As system at elevated temperatures. minsocam.org These experiments showed that reactions can be relatively rapid at around 500°C, and the phases present were identified using techniques like powder diffraction. minsocam.org
Controlled Synthesis of Nanostructures and Thin Films of Copper Arsenides
Controlling the synthesis of copper arsenides at the nanoscale and as thin films requires more refined techniques compared to bulk synthesis. These methods often involve precise control over growth conditions, precursor delivery, and reaction environments to achieve desired morphologies and structures.
Epitaxial Growth of Monolayer Copper Arsenide via Molecular Beam Epitaxy (MBE)
Molecular Beam Epitaxy (MBE) is a technique used for the epitaxial growth of high-quality, single-crystalline thin films, including monolayer copper arsenide. iaea.orgiphy.ac.cniphy.ac.cnresearchgate.net This method involves depositing constituent elements onto a heated substrate in a vacuum environment, allowing for precise control over layer thickness and structure.
Monolayer copper arsenide (CuAs) with a honeycomb lattice has been successfully synthesized via MBE on a Cu(111) substrate. iaea.orgiphy.ac.cniphy.ac.cnresearchgate.net The growth is achieved by direct arsenication of the Cu(111) substrate at a specific temperature, such as 470 K. iphy.ac.cn Characterization techniques like Scanning Tunneling Microscopy (STM), Low Energy Electron Diffraction (LEED), and X-ray Photoelectron Spectroscopy (XPS), combined with density functional theory (DFT) calculations, are used to verify the atomic structure and superlattice formation, such as the √3 × √3 superlattice of monolayer CuAs on the Cu(111) substrate. iaea.orgiphy.ac.cniphy.ac.cnresearchgate.net STM images can show the layer-by-layer growth mode. iphy.ac.cn XPS measurements confirm the chemical composition. iphy.ac.cn This epitaxial growth method yields high-quality monolayer CuAs, which holds promise for applications in nano-electronic devices due to its electronic band structure and potential for tunable band gap. iaea.orgiphy.ac.cniphy.ac.cn
Solution-Based and Colloidal Routes for Copper Arsenide Nanocrystals
Solution-based and colloidal routes offer versatile and often scalable approaches for synthesizing copper arsenide nanocrystals with controlled size, shape, and composition. These methods typically involve reactions between soluble precursors in a solvent, leading to the nucleation and growth of nanoparticles.
While much of the research in colloidal arsenide nanocrystals has focused on III-V and II-V materials like InAs and Cd₃As₂, solution-based methods are also being explored for copper-containing arsenides, particularly in the context of ternary and quaternary compounds like copper arsenic sulfides. researchgate.netresearchgate.netacs.org For instance, facile solution-based synthesis routes have been reported for impurity-free Cu₃(As,Sb)Se₄ nanocrystal alloys. researchgate.net Scalable solution-based synthesis, characterization, and photocurrent measurements have been reported for luzonite (Cu₃AsS₄) and tennantite (Cu₁₂As₄S₁₃) nanocrystals. researchgate.net These nanocrystals, with average diameters in the nanometer range, show promise for solar energy conversion applications. researchgate.net
The development of convenient and commercially available arsenic precursors is crucial for the wider application of solution-based routes for arsenide nanocrystals. researchgate.netacs.org Traditional precursors like arsine gas (AsH₃) and tris(trimethylsilyl)arsine (As(SiMe₃)₃) are often unstable and hazardous. researchgate.netacs.org The use of alternative precursors, such as tris-dimethylaminoarsine (As(NMe₂)₃), in conjunction with reducing agents, has been demonstrated for the synthesis of other metal arsenide nanocrystals and could potentially be adapted for copper arsenides. researchgate.netacs.org
Hydrothermal and Solvothermal Synthetic Strategies
Hydrothermal and solvothermal synthesis are solution-based techniques conducted in sealed vessels at elevated temperatures and pressures. These methods utilize solvents (water for hydrothermal, non-aqueous solvents for solvothermal) under supercritical or near-supercritical conditions to facilitate reactions and control the crystallization of materials, including copper arsenides and related compounds. sigmaaldrich.cn These methods are known for their ability to produce materials with novel structures and phases that may be difficult to obtain through other routes. sigmaaldrich.cnmdpi.com
Low-temperature hydrothermal methods have been mentioned in the context of synthesizing Copper(II) Arsenide (Cu₃As₂), where arsenite and sulfate (B86663) precursors react under controlled thermochemical conditions. Key validation techniques for the resulting materials include X-ray diffraction (XRD) for crystallinity, scanning electron microscopy (SEM) for morphology, and inductively coupled plasma mass spectrometry (ICP-MS) for elemental purity.
While direct examples of hydrothermal or solvothermal synthesis specifically for binary copper arsenides like Cu₃As or Cu₅As₂ were not prominently found in the search results, these methods are widely applied in the synthesis of various metal chalcogenides and pnictides, including copper-containing ternary and quaternary compounds. sigmaaldrich.cnmdpi.comacs.org For instance, hydrothermal and solvothermal methods have been reported as appropriate for the synthesis of famatinite and tetrahedrite, which are copper arsenic sulfides. mdpi.com The reaction temperature plays a significant role in controlling the phases and morphology of the products in these solvothermal syntheses. mdpi.com The solvothermal method allows for the production of materials like semiconductors in novel structures and phases. sigmaaldrich.cnmdpi.com
Summary of Synthesis Methods
| Synthesis Method | Material Form | Key Characteristics | Example Compounds/Phases Mentioned |
| Vapor-Solid Reaction | Polycrystalline Bulk | High temperatures, controlled atmosphere (vacuum/inert), annealing time influences grain size and homogeneity. mdpi.com | Cu₃As mdpi.com |
| Direct Element Combination (Sealed Tubes) | Bulk (Crystals/Powder) | High temperatures, sealed vessel (quartz/graphite), vacuum or inert atmosphere. mdpi.comnorthwestern.eduminsocam.org | Ba₂Cu₁₈₋ₓAs₁₀, NdAs, HoAs, phases in Cu-Ni-As system. northwestern.edudtic.milminsocam.org |
| Molecular Beam Epitaxy (MBE) | Monolayer Thin Film | High vacuum, precise control of deposition, epitaxial growth on substrate. iaea.orgiphy.ac.cniphy.ac.cnresearchgate.net | Monolayer CuAs on Cu(111). iaea.orgiphy.ac.cniphy.ac.cnresearchgate.net |
| Solution-Based/Colloidal Routes | Nanocrystals | Wet chemistry, soluble precursors, control over size/shape, potentially scalable. researchgate.netresearchgate.netacs.org | Cu₃(As,Sb)Se₄ nanocrystals, Cu₃AsS₄, Cu₁₂As₄S₁₃ nanocrystals. researchgate.net |
| Hydrothermal/Solvothermal Synthesis | Nanomaterials/Bulk | High temperature and pressure in sealed vessels, water (hydrothermal) or non-aqueous solvent (solvothermal). sigmaaldrich.cnmdpi.com | Copper(II) Arsenide (Cu₃As₂), copper arsenic sulfides (famatinite, tetrahedrite). mdpi.com |
Electrochemical Deposition Techniques for Thin Films and Nanostructures
Electrochemical deposition is a versatile bottom-up approach for synthesizing thin films and nanostructured materials by building material from atomic or molecular precursors through cathodic reduction mdpi.commdpi.comresearchgate.net. This method offers advantages in terms of simplicity, cost-effectiveness, scalability, and control over uniformity and thickness, making it attractive for depositing various materials, including metals and metal oxides mdpi.commdpi.comresearchgate.netacs.orgnih.gov.
While direct detailed studies on the electrochemical deposition of binary copper arsenide (Cu-As) thin films or nanostructures are less commonly reported compared to other materials, the fundamental principles applied to the electrodeposition of related copper-based compounds and other arsenides are relevant. For instance, electrochemical synthesis has been explored for depositing gallium arsenide (GaAs) thin films from acidic aqueous solutions, demonstrating the feasibility of electrochemically forming arsenide compounds sci-hub.se. Parameters such as deposition potential, pH, and temperature were found to be critical in successfully depositing quasi-stoichiometric GaAs layers sci-hub.se.
The electrochemical deposition process allows for the synthesis of various nanostructure types, including thin films, nanowires, nanorods, and nanotubes, by controlling experimental conditions mdpi.commdpi.comresearchgate.net. Key parameters influencing the shape and size of resulting nanostructures include current density, applied potential (constant, pulsed, or ramp), and deposition duration mdpi.comresearchgate.net. For example, in the electrochemical deposition of layered copper thin films, the use of additives like sodium citrate (B86180) and control of potential were shown to influence the resulting morphology, leading to the formation of films composed of nanosheets and nanoparticles nih.gov. Pulsed current modes have been shown to be effective in controlling grain size and suppressing dendritic growth in electrochemical deposition of metals like copper mdpi.com.
The application of these electrochemical principles to copper arsenide synthesis would involve identifying suitable electrolyte compositions containing copper and arsenic precursors and carefully controlling the deposition potential and other parameters to achieve the desired stoichiometry and morphology for thin films or nanostructures.
Influence of Synthesis Parameters on Stoichiometry and Morphology
The properties of copper arsenides are highly dependent on their precise stoichiometry and morphology. Synthesis parameters play a crucial role in controlling these characteristics.
Control over Compositional Ranges and Defect Chemistry
Copper arsenides can exist over a range of compositions, such as Cu₃As, which has a small compositional range of 74.0–75.5 at.% Cu mdpi.com. Deviations from ideal stoichiometry can lead to the formation of defects, such as copper vacancies, which can significantly influence the material's properties mdpi.comaip.org.
Control over the initial precursor ratios is fundamental to achieving the desired stoichiometry . For instance, in the synthesis of Cu₃As, a 3:1 molar ratio of Cu:As is typically used to ensure the formation of the Cu₃As phase . However, even with precise precursor ratios, synthesis conditions can lead to variations in composition and the presence of defects.
Research on related copper-arsenic compounds, such as enargite (Cu₃AsS₄), highlights the importance of synthesis approaches in controlling defect chemistry aip.orgresearchgate.net. Studies suggest that shallow copper vacancies (VCu) are expected to be primary defects in enargite aip.orgresearchgate.net. Synthesis methods, including the use of specific molecular precursors and techniques like silver alloying, have been explored to reduce the density of potentially harmful defects and improve material properties aip.orgresearchgate.net. For example, controlling the Cu-to-As ratios in precursor inks and implementing silver alloying were strategies used to aim for Cu-poor enargite and potentially reduce copper-related defects aip.org.
The synthesis temperature and atmosphere also influence stoichiometry and defect formation. For Cu₃As, annealing duration and atmosphere (inert gas or vacuum) are critical to prevent arsenic volatilization and oxide formation, which can affect the final composition .
Tailoring Crystal Growth and Particle Architectures
Synthesis parameters have a profound impact on the crystal growth process and the resulting particle architecture of copper arsenides and related materials. Different synthesis methods can yield materials with varying crystallinities, grain sizes, and morphologies.
Methods like solid-state reactions, while commonly used, can result in larger particle sizes and broader size distributions sci-hub.se. Liquid-based methods, such as hydrothermal synthesis and chemical reduction, offer better control over nucleation and growth kinetics, allowing for the tailoring of particle morphologies and sizes by altering parameters like temperature, reactant concentration, reaction duration, and the use of additives or capping agents acs.orgsci-hub.seiau.irucl.ac.uk.
For example, in the synthesis of copper nanoparticles by chemical reduction, manipulating reaction temperature and the type and concentration of capping agents (like oleic acid and oleyl amine) allowed for control over particle size, ranging from 5 to 25 nm, and even the formation of different shapes like rods and cubes ucl.ac.uk. The presence of capping agents can influence crystal growth by preferentially adsorbing on specific crystallographic facets, thereby kinetically controlling growth rates and directing shape formation ucl.ac.uk.
Flux growth is another technique used for growing crystals of intermetallic compounds, including arsenides acs.orgfrontiersin.org. This method involves using a molten medium (flux) to lower the reaction temperature, which can help in obtaining larger and potentially more defect-free single crystals acs.org. The cooling rate during flux growth can also influence the resulting phases and crystal size acs.org.
In the context of thin film deposition, techniques like sputtering also demonstrate how deposition parameters influence morphology and crystal orientation. In copper-arsenic-sulfide thin films deposited by co-sputtering, the distribution of copper deposition influenced the morphology and crystallinity of the films mdpi.com. Preferred crystal growth orientations can be observed depending on the deposition process and parameters nih.govmdpi.com.
The ability to tailor crystal growth and particle architecture through controlled synthesis parameters is essential for optimizing the functional properties of copper arsenides for specific applications.
| Synthesis Parameter | Influence on Stoichiometry/Morphology (Examples) | Relevant Copper Arsenide/Related Compound | Source |
| Precursor Ratio | Controls target composition, minor deviations tolerated within phase range. | Cu₃As | |
| Annealing Duration/Temp | Affects homogeneity, crystallinity, and phase transitions. | Cu₃As | mdpi.com |
| Atmosphere (Inert/Vacuum) | Prevents volatilization and oxidation, crucial for composition control. | Cu₃As | |
| Reactant Concentration | Influences nucleation and growth rates, affecting particle size and distribution. | Copper Nanoparticles, Hydrothermal Synthesis | acs.orgsci-hub.seiau.ir |
| Temperature (Synthesis) | Affects reaction kinetics, crystal growth, particle size, and shape. | Copper Nanoparticles, Hydrothermal Synthesis | acs.orgsci-hub.seiau.irucl.ac.uk |
| Capping Agents/Additives | Directs crystal growth, influences particle shape and prevents agglomeration. | Copper Nanoparticles, Electrochemical Deposition | nih.goviau.irucl.ac.uk |
| Applied Potential/Current | Controls deposition rate and morphology in electrochemical methods. | Copper Thin Films (Electrochemical) | mdpi.comresearchgate.netnih.gov |
| Cooling Rate (Flux Growth) | Can influence resulting phases and crystal size. | Intermetallic Arsenides (Flux Growth) | acs.org |
Advanced Structural Characterization of Copper Arsenides
High-Resolution Crystallographic Analyses
High-resolution crystallographic techniques, primarily X-ray diffraction and electron diffraction, are fundamental in determining the crystal structures and atomic-scale details of copper arsenides.
Single-Crystal X-ray Diffraction for Atomic Arrangements and Space Group Determination
Single-crystal X-ray diffraction (SCXRD) is a powerful technique used to determine the detailed atomic arrangements within a single crystal of a material, including precise atomic positions, bond lengths, and angles, as well as the space group symmetry. For copper arsenides, SCXRD has been instrumental in resolving their complex crystal structures.
Studies on the binary Cu₃As phase have utilized SCXRD to reinvestigate its crystal structure. At room temperature, Cu₃As has been found to crystallize in the hexagonal Cu₃P prototype structure, belonging to the space group P6₃cm (No. 185). mdpi.comnih.gov This structure is characterized by a three-dimensional copper sublattice and layers of triangular Cu₃As units. nih.gov SCXRD studies have also revealed a slight understoichiometry in one of the copper atomic sites in Cu₃As synthesized at certain temperatures, leading to a refined composition of approximately Cu₂.₈₈₂(1)As. mdpi.comnih.gov
Furthermore, SCXRD has been applied to characterize ternary copper arsenides. For instance, the crystal structure of the new compound Ba₂Cu₁₈₋ₓAs₁₀ (with x ≈ 1.67) was determined using SCXRD. northwestern.edufigshare.comacs.org This compound crystallizes in the trigonal space group P3̄1c (No. 163) and exhibits a three-dimensional structure with tunnels occupied by barium atoms. northwestern.edufigshare.comacs.org Another example is the layered arsenide Rb₃Cu₃As₂, whose crystal structure was established from SCXRD data, showing it crystallizes in the K₃Cu₃P₂ type with layers of interlinked CuAs₂ units. nih.goviucr.org
Powder X-ray Diffraction for Phase Identification and Lattice Parameter Refinement
Powder X-ray diffraction (PXRD) is a widely used technique for identifying the crystalline phases present in a sample and refining their lattice parameters. It is particularly useful for analyzing polycrystalline materials or samples where growing single crystals is challenging. Phase identification is achieved by comparing the experimental diffraction pattern to reference patterns of known substances, often from databases like the International Centre for Diffraction Data (ICDD). ucmerced.eduacs.org
PXRD has been extensively used to characterize copper arsenides and identify different phases within the copper-arsenic system. Studies on the Cu-As system have identified intermediate phases such as Cu₈As (ε phase), stable below approximately 340 °C with a hexagonal structure, and Cu₃₋ₓAs, which is typically trigonal. researchgate.netcdnsciencepub.com The arsenic-rich compound Cu₅₋ᵤAs₂ has also been identified, although its structure is reported as undetermined based on powder diffraction data. researchgate.netcdnsciencepub.comcdnsciencepub.com
PXRD is also employed to verify the phase purity of synthesized copper arsenide samples. The absence of diffraction peaks corresponding to unreacted copper or arsenic confirms the formation of the desired copper arsenide phase. mdpi.com Lattice parameters of copper arsenide phases can be refined from PXRD data, providing information on the precise dimensions of the unit cell. For example, room temperature lattice parameters for hexagonal Cu₃As have been reported as a = 7.1393(1) Å and c = 7.3113(1) Å based on PXRD analysis. mdpi.comnih.gov PXRD has also been used in studies of ancient copper-arsenic alloys to identify corrosion products alongside the metallic phases. aaru.edu.joekb.eg
Table 1: Selected Copper Arsenide Phases and Lattice Parameters Determined by XRD
| Compound | Crystal System | Space Group | Lattice Parameters (Å) | Temperature (°C) | Source |
| Cu₃As (RT) | Hexagonal | P6₃cm | a = 7.1393(1), c = 7.3113(1) | Room Temperature | mdpi.comnih.gov |
| Cu₃As (LT) | Trigonal | P–3c1 | a ≈ 7.11, c ≈ 21.88 | -30 | nih.gov |
| Cu₈As (ε phase) | Hexagonal | A3 | a = 2.588, c = 4.226 | < 340 | researchgate.netcdnsciencepub.com |
| Ba₂Cu₁₈₋ₓAs₁₀ (x ≈ 1.67) | Trigonal | P3̄1c | a = 6.7329(1), c = 11.6747(2) | 700 (Synthesis) | northwestern.edufigshare.com |
| Rb₃Cu₃As₂ | Layered | K₃Cu₃P₂ type | Not specified in snippet | Not specified | nih.goviucr.org |
Note: Lattice parameters may vary slightly depending on synthesis conditions and specific composition.
Electron Diffraction for Superstructure Investigations and Local Atomic Order
Electron diffraction (ED), often performed in a transmission electron microscope (TEM), is a technique sensitive to the crystal structure and orientation of very small volumes of material, making it suitable for studying nanoscale features, defects, and superstructures. ED can reveal ordering that may not be apparent in powder X-ray diffraction due to its ability to probe local atomic arrangements.
Electron diffraction studies have been conducted on copper arsenides to investigate the possibility of superstructures, such as those arising from vacancy ordering. In one study on Ba₂Cu₁₈₋ₓAs₁₀, electron diffraction was performed on several crystals at room temperature to check for superstructure reflections due to vacancy ordering, but no evidence of a superstructure was indicated in the electron diffraction patterns. northwestern.edu
Electron diffraction is also used in the characterization of thin films and nanoscale copper arsenide structures. For example, low energy electron diffraction (LEED) has been used in conjunction with scanning tunneling microscopy (STM) and X-ray photoelectron spectroscopy (XPS) to verify the atomic structures and superstructures of monolayer copper arsenide (CuAs) grown epitaxially on a Cu(111) substrate. iphy.ac.cnresearchgate.netiphy.ac.cn These studies confirmed a (√3 × √3)R30° superstructure for monolayer CuAs on the Cu(111) surface. iphy.ac.cnresearchgate.netiphy.ac.cn Selected-area electron diffraction (SAED) in TEM is also used to obtain diffraction patterns from specific areas of a sample, helping to identify the crystal structure and orientation of individual nanoparticles or regions within a material. nist.gov
Microscopic and Spectroscopic Probes of Structure and Composition
Microscopic and spectroscopic techniques provide complementary information to diffraction methods by allowing direct visualization of morphology and microstructure and providing elemental and chemical analysis at different scales.
Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray (EDX) Analysis for Morphology and Elemental Mapping
Scanning electron microscopy (SEM) is a technique that produces images of a sample's surface morphology by scanning it with a focused beam of electrons. Energy Dispersive X-ray spectroscopy (EDX or EDS), often coupled with SEM, is used for elemental analysis and mapping the distribution of different elements within the sample. SEM-EDX is valuable for examining the shape, size, and surface features of copper arsenide samples and confirming their elemental composition.
Table 2: Representative Elemental Composition of Copper-Arsenic Alloy by SEM-EDX
| Element | Weight Percentage (%) | Source |
| Copper | 78.6 | aaru.edu.jo |
| Arsenic | 0.87 | aaru.edu.jo |
| Chlorine | 21.9 | aaru.edu.jo |
| Sulfur | 1.84 | aaru.edu.jo |
| Oxygen | 25.25 | aaru.edu.jo |
Note: This data is from an analysis of a corrosion layer on an ancient arsenical copper ewer and includes elements from corrosion products. aaru.edu.jo
Atomic Force Microscopy (AFM) for Surface Topography and Roughness
Atomic Force Microscopy (AFM) is a powerful technique for visualizing the surface topography and quantifying the roughness of materials at the nanoscale. It operates by scanning a sharp tip attached to a cantilever across the sample surface, with the deflection of the cantilever being measured to create a topographic map. nanosurf.com AFM provides three-dimensional surface profiles and can yield quantitative parameters such as average roughness (Ra) and root mean square (RMS) roughness. nanosurf.comnih.gov
In the context of copper arsenides, AFM can be employed to study the surface morphology of thin films or bulk samples. For instance, studies on copper thin films, which share some relevance due to the presence of copper, demonstrate the ability of AFM to reveal detailed 3D surface topography and quantitatively assess roughness. researchgate.net AFM can resolve features with nanoscale resolution, providing insights into growth processes, grain structure, and the presence of surface defects or irregularities. nanosurf.comsciopen.com The technique is particularly useful for characterizing the surface texture and homogeneity of copper arsenide materials, which can significantly influence their properties and performance in various applications. spmtips.com
AFM measurements can provide more precise surface roughness values compared to other profilometry techniques, especially when dealing with roughness below a certain threshold. sciopen.com The ability of AFM to measure in the nanometer range allows for detailed analysis of fine surface features. sciopen.com
Raman Spectroscopy for Vibrational Modes and Phase Identification
Raman spectroscopy is a non-destructive spectroscopic technique used to analyze the vibrational modes of molecules and identify different phases or crystalline structures within a material. wikipedia.orgs-a-s.org When a monochromatic laser light interacts with a material, most photons are scattered elastically (Rayleigh scattering), but a small fraction undergoes inelastic scattering (Raman scattering), resulting in a shift in the photon energy corresponding to the vibrational energy levels of the material. wikipedia.org The resulting Raman spectrum, a plot of scattered intensity versus the energy shift (Raman shift), provides a unique structural fingerprint. wikipedia.org
For copper arsenides, Raman spectroscopy can be used to:
Identify different copper arsenide phases present in a sample based on their characteristic vibrational modes.
Study changes in the material's structure or composition under different conditions (e.g., temperature, pressure).
Investigate the effect of doping or alloying on the vibrational properties.
While specific Raman studies solely focused on copper arsenides like Cu₃As₂ were not extensively detailed in the provided snippets, research on related copper-containing minerals like basic copper arsenates highlights the utility of Raman spectroscopy in distinguishing different phases based on their distinct vibrational spectra, particularly in the arsenate stretching and bending regions. researchgate.net Raman spectroscopy is considered useful for determining vibrational modes of the arsenate ion. researchgate.net Studies on other arsenate minerals also demonstrate how Raman shifts correspond to specific vibrational modes, such as As-OH and As-O bonds. researchgate.net The characteristic Raman spectrum of each phase enables their identification. scispace.com
Surface and Interface Structure Characterization of Copper Arsenides
Characterizing the surface and interface structure of copper arsenides is vital as these regions often dictate the material's interaction with its environment and its performance in devices. Techniques like LEED and STM offer atomic-scale insights into the arrangement and electronic properties of the outermost layers.
Low Energy Electron Diffraction (LEED) for Surface Reconstruction and Periodicity
Low Energy Electron Diffraction (LEED) is a surface-sensitive technique used to determine the crystallographic structure and periodicity of crystalline surfaces and adsorbed layers. cnr.it It involves directing a beam of low-energy electrons (typically 10-1000 eV) onto a sample surface and observing the resulting diffraction pattern on a fluorescent screen. cnr.it The positions and intensities of the diffraction spots provide information about the symmetry and size of the surface unit cell, as well as the presence of any surface reconstruction or superstructures. cnr.itwhiterose.ac.uk
LEED can be applied to copper arsenides to:
Verify the surface periodicity of well-ordered single crystals or epitaxial films.
Detect surface reconstructions, which are rearrangements of surface atoms that differ from the bulk structure.
Study the ordering of adsorbed layers on copper arsenide surfaces.
Research on the epitaxial growth of monolayer copper arsenide (CuAs) on a Cu(111) substrate utilized LEED to verify the formation of a specific superlattice structure. researchgate.net LEED patterns are instrumental in identifying surface crystalline order and reconstruction, for instance, after thermal treatments. cnr.it The technique is sensitive to the arrangement of the first few atomic layers, making it ideal for surface structure analysis. cnr.it
Scanning Tunneling Microscopy (STM) for Real-Space Atomic-Scale Imaging
Scanning Tunneling Microscopy (STM) is a powerful technique that provides real-space, atomic-resolution images of conducting or semiconducting surfaces. umsl.edu It operates by bringing a sharp conducting tip very close to the sample surface and applying a small voltage between the tip and the sample. umsl.edu A tunneling current flows between the tip and the sample, which is extremely sensitive to the tip-sample distance and the local electronic density of states of the surface. umsl.edu By scanning the tip across the surface while maintaining a constant tunneling current or tip height, a topographic image of the surface with atomic resolution can be obtained. umsl.edu
STM is invaluable for studying copper arsenides at the atomic scale, enabling:
Direct visualization of surface atoms and their arrangement.
Identification of surface defects, step edges, and adatoms.
Investigation of surface reconstructions and the formation of nanoscale structures.
Probing the local electronic properties of the surface.
Studies involving copper surfaces, relevant due to their interaction with arsenic in copper arsenides, demonstrate the capability of STM to achieve atomic resolution and visualize features like electron standing waves caused by scattering from defects and step edges. umsl.educmu.edu STM has been used to study the dynamics at step edges on metal surfaces at the atomic scale. cmu.edu Furthermore, STM can be used for atomic manipulation, allowing for the construction of atomic-scale structures on surfaces. researchgate.net The combination of STM with other techniques, such as spectroscopy, can provide a more comprehensive understanding of the surface and interface properties of materials like copper arsenides. escholarship.org Research on monolayer copper arsenide (CuAs) on Cu(111) has employed STM to verify the superlattice structure alongside LEED. researchgate.net
Electronic Structure and Chemical Bonding in Copper Arsenides
First-Principles Computational Studies
First-principles computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and bonding in materials like copper arsenides. These methods allow for the calculation of electronic band structures, density of states, and charge distribution from the fundamental laws of quantum mechanics, without requiring experimental input parameters.
Density Functional Theory (DFT) Calculations for Electronic Band Structure and Density of States
DFT calculations are widely used to determine the electronic band structure and density of states (DOS) of copper arsenides. These calculations provide insights into whether a material is metallic, semiconducting, or insulating by mapping the allowed energy levels for electrons within the material as a function of their momentum. For instance, DFT has been applied to study the electronic band structures of various copper-containing compounds, including monolayer copper arsenide (CuAs) grown on a Cu(111) substrate. iphy.ac.cniphy.ac.cn Such calculations can reveal the metallic nature of specific copper arsenide phases. iphy.ac.cniphy.ac.cn DFT is also used to investigate the electronic structure of more complex copper arsenides like Ba₂Cu₁₈₋ₓAs₁₀, where it can suggest how factors like copper vacancies influence metallic character. northwestern.edu The density of states derived from DFT helps in understanding the contribution of different atomic orbitals (e.g., Cu 3d and As 4p) to the electronic states near the Fermi level or within the valence and conduction bands. researchgate.netacs.org
Experimental Spectroscopic Probes of Electronic States
Experimental spectroscopic techniques provide direct probes of the electronic states and chemical environment of atoms in materials. X-ray Photoelectron Spectroscopy (XPS) and Angle-Resolved Photoemission Spectroscopy (ARPES) are two key techniques used in the study of copper arsenides.
X-ray Photoelectron Spectroscopy (XPS) for Core Level Shifts and Chemical State Analysis
XPS is a surface-sensitive technique that provides information about the elemental composition and the chemical states of the elements present in a material by analyzing the kinetic energy of photoemitted electrons. bnl.govresearchgate.net Core level binding energies measured by XPS are sensitive to the chemical environment of an atom, and shifts in these energies (core level shifts) can indicate changes in oxidation state or bonding configuration. bnl.govthermofisher.com XPS has been used to verify the chemical composition of copper arsenide samples, such as monolayer CuAs. iphy.ac.cniphy.ac.cn Analyzing the copper and arsenic core levels using XPS can help determine their oxidation states and how they are bonded within the compound. researchgate.netthermofisher.comkratos.comresearchgate.net However, distinguishing between different copper oxidation states, particularly Cu(0), Cu(I), and Cu(II), using only the Cu 2p core level can be challenging due to overlapping binding energies and complex satellite structures, especially for Cu(II). thermofisher.comkratos.com Analysis of the Cu LMM Auger peak and the use of Wagner plots can provide more definitive information on the copper chemical state. thermofisher.comresearchgate.net Similarly, while As 3d core level shifts can provide some indication of the arsenic chemical environment, a more accurate determination often involves considering the Auger parameter. researchgate.netresearchgate.net
Angle-Resolved Photoemission Spectroscopy (ARPES) for Electronic Band Mapping
ARPES is an experimental technique used to directly map the electronic band structure and Fermi surface of crystalline solids. wikipedia.orgdiamond.ac.uk By measuring the kinetic energy and emission angle of photoelectrons, ARPES can determine the energy and momentum of electrons within the material. wikipedia.org This technique is particularly well-suited for studying two-dimensional or quasi-two-dimensional materials. wikipedia.org ARPES measurements have been performed on monolayer CuAs grown on Cu(111) to experimentally determine its electronic band structure, and these experimental results have been compared with DFT calculations. iphy.ac.cniphy.ac.cn ARPES data can reveal the dispersion of electronic bands, the presence of Fermi surfaces (indicating metallic behavior), and potentially provide information about electron correlations. diamond.ac.ukresearchgate.netethz.chubc.ca
Theoretical Frameworks for Understanding Bonding Characteristics
Understanding the nature of chemical bonding in copper arsenides requires theoretical frameworks that go beyond simple empirical rules. These frameworks aim to describe how atoms interact and form bonds based on their electronic structure. Concepts from solid-state chemistry and quantum chemistry are applied to analyze bonding characteristics.
Analysis of Valence Electron Counting and Zintl Phase Concepts
The Zintl concept is a framework used to understand the bonding and structure in intermetallic compounds formed between electropositive metals (like alkali or alkaline earth metals) and more electronegative main group elements (like arsenic). acs.orgwikipedia.org In Zintl phases, electron transfer from the electropositive metal to the electronegative element is considered, leading to the formation of polyanionic substructures or isolated anions that satisfy valence bonding rules, often resulting in semiconducting behavior. acs.orgwikipedia.org
For copper arsenides, the applicability of the Zintl concept depends on the specific compound's composition and structure. In the layered arsenide Rb₃Cu₃As₂, the partitioning of valence electrons suggests a charge-balanced composition of (Rb⁺)₃(Cu⁺)₃(As³⁻)₂, consistent with the Zintl concept and leading to a semiconducting ground state according to first-principles calculations. nih.gov This indicates that in certain ternary copper arsenides containing highly electropositive metals like rubidium, the Zintl concept can be a useful tool for understanding their electronic structure and predicting their properties. nih.govresearchgate.net
However, for binary copper arsenides like Cu₃As, the situation is more complex. Cu₃As is described as an intermetallic compound with metallic properties. mdpi.com The simple Zintl-Klemm-Busmann concept, which often applies to compounds with clear electron transfer and polyanionic structures aiming for an octet, may not fully capture the bonding in all copper arsenides, particularly those that exhibit metallic character. acs.orgwikipedia.org The bonding in such compounds can involve a mix of metallic, covalent, and potentially some ionic contributions.
Role of Copper d-Orbitals in Valence Band Formation
The d-orbitals of copper play a significant role in the formation of the valence band in copper arsenides and related compounds. In many copper-containing materials, the hybridization between copper d-orbitals and the p-orbitals of the more electronegative elements (like arsenic or chalcogens) is crucial for determining the electronic structure near the Fermi level or the valence band maximum. researchgate.netdiva-portal.org
Research on ternary copper chalcogenides (like CuInSe₂ and CuGaSe₂) has shown that the valence bands result from a hybridization of the noble-metal d levels with p levels on the other atoms. researchgate.net This hybridization can lead to significant shifts in the energy gaps compared to binary analogs and influences the character of the valence band states. researchgate.net For copper compounds, the uppermost valence bands can have a substantial d-like character, estimated to be around 40% in some cases. researchgate.net
While specific detailed research on the contribution of copper d-orbitals to valence band formation solely in binary copper arsenides like Cu₃As was not extensively found, by analogy with other copper-containing pnictides and chalcogenides, it is highly probable that similar hybridization effects occur. The interaction between Cu d-orbitals and As p-orbitals would contribute to the density of states in the valence band, influencing the material's electrical properties (metallic or semiconducting behavior). northwestern.eduresearchgate.net
Influence of Intrinsic Defects and Vacancies on Electronic Properties
Intrinsic defects, such as vacancies and interstitials, are imperfections within the crystal structure of a material that can significantly influence its electronic properties. fiveable.meresearchgate.netd-nb.info These defects can introduce localized energy levels within the band gap of semiconductors or alter the carrier concentration and mobility in both semiconductors and metals. fiveable.me
In copper arsenides, intrinsic defects and vacancies can arise due to non-stoichiometry or be present in thermodynamic equilibrium. researchgate.netd-nb.info For example, Cu₃As can exhibit a compositional range due to partial copper vacancies. These vacancies can act as dopants, affecting the number of charge carriers (electrons or holes) and thus influencing the electrical conductivity. fiveable.me
Studies on other copper-containing compounds, such as ternary copper chalcogenides, highlight the impact of copper vacancies on electronic properties. Copper vacancies (VCu) can act as acceptor defects. aps.orgacs.org The formation of vacancy-related defects can lead to the creation of defect bands that shift the valence band maximum, influencing the type and concentration of charge carriers. acs.org For instance, in Ba₂Cu₁₈₋ₓAs₁₀, copper vacancies (x ≈ 1.67) are present and are suggested to enhance the metallic character of the compound. northwestern.edu
The presence and distribution of intrinsic defects can also affect carrier scattering, impacting electrical conductivity and thermoelectric properties. fiveable.me Understanding and controlling intrinsic defects is therefore crucial for tuning the electronic behavior of copper arsenides for potential applications.
Covalent vs. Ionic Contributions to Chemical Bonding
The chemical bonding in copper arsenides is generally considered to have mixed covalent and ionic character, with the degree of each contribution depending on the specific compound and its constituent elements. acs.org
In the Zintl phase Rb₃Cu₃As₂, chemical bonding analysis reveals strong covalent Cu-As bonds within the layered framework, alongside ionic interactions between the rubidium cations and the arsenide framework. nih.gov This demonstrates that even in compounds with significant ionic contributions from electropositive metals, the bonding between copper and arsenic can be predominantly covalent. nih.gov
For binary copper arsenides like Cu₃As, the bonding is often described as intermetallic, implying a significant degree of metallic bonding. However, the interactions between copper and arsenic atoms also involve covalent aspects due to orbital overlap. mdpi.com The formation of a rigid three-dimensional copper sublattice with strong chemical bonds, comparable to bond lengths in elemental copper, suggests significant metallic or covalent-like Cu-Cu interactions in addition to Cu-As bonding. mdpi.com
Data Table: Selected Properties and Bonding Characteristics of Copper Arsenides
| Compound | Crystal Structure (RT) | Melting Point (°C) | Electrical Behavior | Key Bonding Characteristics |
| Cu₃As | Hexagonal (P6₃cm) | 827-835 | Metallic | Mixed metallic and covalent Cu-As and Cu-Cu interactions. mdpi.com |
| Rb₃Cu₃As₂ | Layered Hexagonal | Not specified | Semiconducting | Strong covalent Cu-As bonds, ionic Rb-As interactions. nih.gov |
| Ba₂Cu₁₈₋ₓAs₁₀ | Trigonal (P3h1c) | Not specified | Metallic | Significant covalency in Cu-As bonds, Cu vacancies present. northwestern.edu |
Note: RT = Room Temperature. Properties can vary slightly depending on stoichiometry and synthesis conditions.
Detailed Research Findings:
First-principles calculations on Rb₃Cu₃As₂ confirm a semiconducting ground state, aligning with electron-counting predictions based on a (Rb⁺)₃(Cu⁺)₃(As³⁻)₂ charge distribution. nih.gov
Chemical bonding analysis in Rb₃Cu₃As₂ indicates strong covalent interactions between copper and arsenic atoms and ionic interactions between rubidium and arsenic. nih.gov
Monolayer CuAs fabricated on a Cu(111) substrate exhibits a metallic electronic structure, with charge transfer from the substrate influencing the Fermi level. iphy.ac.cniaea.org
Cu₃As has a hexagonal structure at room temperature and undergoes a phase transition at 243 K, accompanied by changes in resistivity and Seebeck coefficient, suggesting electronic reorganization.
Band structure calculations on Ba₂Cu₁₈₋ₓAs₁₀ suggest that copper vacancies enhance its metallic character, and the broad valence band near the Fermi level has significant contributions from both Cu and As atoms, indicating substantial covalency in Cu-As bonds. northwestern.edu
Advanced Functional Aspects and Materials Science Concepts of Copper Arsenides
Semiconductor Properties and Band Gap Engineering
The semiconducting nature of some copper arsenides makes them candidates for applications in electronic and optoelectronic devices. The ability to control and modify their band structure is a key area of research.
Intrinsic Semiconducting Behavior and Potential for Optoelectronic Applications
Certain copper arsenide compounds exhibit intrinsic semiconducting behavior. For instance, Cu₃As is utilized in semiconductor technology and photo-optic applications. americanelements.commdpi.com It is considered a material for high-frequency electronic devices, laser diodes, and photovoltaics. The unique band structure of Cu₃As is reported to allow for effective light absorption and conversion into electrical energy, making it relevant for solar cell development.
While some copper arsenides like Cu₃As show semiconducting properties americanelements.commdpi.com, other copper-containing compounds with arsenic, such as K₂CuAs, have also been theoretically investigated and found to be semiconducting with indirect bandgaps. researchgate.net The direct band gap nature of some materials, like K₂CuAs, suggests potential for utilization in photovoltaic and optoelectronic devices. researchgate.net Optoelectronic materials require semiconducting properties. nih.gov
Strategies for Band Structure Tuning and Carrier Mobility Modulation
Tuning the band structure and modulating carrier mobility are crucial for optimizing the performance of semiconductor materials in electronic applications. For copper arsenides, theoretical studies explore how modifications can influence these properties.
For instance, in the context of 2D materials, it has been established that the synthesized CuAs monolayer can have a potentially adjustable bandgap. nih.gov While monolayer CuSe (which shares similarities with copper arsenides in terms of being a copper-group V/VI compound) is metallic, functionalization with atoms like lithium and sodium can open band gaps, leading to metal-to-semiconductor transitions. nih.gov Varying adsorption heights in such functionalized systems can also control properties, leading to shifts in band gaps and transitions. nih.gov
Carrier mobility is a critical factor for device speed and performance. universitywafer.com Although specific detailed research findings on carrier mobility modulation in copper arsenides like Cu₃As or CuAs were not extensively found in the provided snippets, studies on related 2D group VA semiconductors (like arsenene) indicate that they can possess high carrier mobilities. researchgate.net Theoretical studies on other materials, such as few-layer BC₂N, highlight that an ideal semiconductor should have both a considerable direct band gap and high carrier mobility. acs.org Defect engineering and alloying are common strategies used in semiconductors to tune electronic properties, including band gap and carrier concentration, which in turn affect mobility. mit.eduwikipedia.orgedtechbooks.org
Potential in Advanced Electronic Materials and Devices
Copper arsenides are being investigated for their potential in next-generation electronic materials and devices, particularly in low-dimensional systems and for their potential topological properties.
Low-Dimensional (2D) Copper Arsenide Systems for Nanoelectronics
Two-dimensional (2D) materials have gained significant attention for their extraordinary properties and promising applications in nanoelectronics due to their ultra-thin nature and high surface area. researchgate.netnanografi.com Monolayer copper arsenide (CuAs) with a honeycomb lattice has been successfully synthesized on a Cu(111) substrate. iphy.ac.cniaea.org Experimental measurements and theoretical calculations have demonstrated the electronic band structures of monolayer CuAs. iphy.ac.cniaea.org Further calculations suggest that charge transfer from the substrate can tune the band structure of the monolayer CuAs, indicating potential for applications in nano-electronic devices due to its potentially tunable band gap. iaea.org While the synthesized monolayer CuAs on Cu(111) was found to be metallic iphy.ac.cn, the concept of creating 2D copper arsenide systems with tunable electronic properties remains a relevant area for nanoelectronics.
Exploration of Topological Electronic States in Copper Arsenides
Topological materials are a class of materials exhibiting topological properties in their electronic band structures, which can lead to unique electronic behaviors like protected surface states. mdpi.comacs.orgnih.gov These surface states can exhibit conducting behavior and are robust against certain perturbations. acs.orgnih.gov The exploration of topological electronic states in copper arsenides is an emerging area.
Some research points towards the potential for topological behavior in copper-containing arsenides. For example, CeCuAs₂ is discussed as a topological insulator candidate exhibiting large negative magnetoresistance. the-innovation.org While this is a ternary compound, it highlights the interest in copper arsenides within the context of topological materials. The concept of topological semimetals, including Dirac semimetals, is also relevant, where electrons can behave relativistically. mdpi.comprinceton.edu Although the direct identification of binary copper arsenides like Cu₃As or CuAs as topological materials is not explicitly detailed in the provided snippets, the broader interest in arsenides and copper-containing compounds within this field suggests that copper arsenides could be subjects of future investigations for topological electronic states.
Thermoelectric Properties and Energy Conversion Applications
Thermoelectric materials can convert heat directly into electricity and vice versa, making them promising for energy conversion applications like waste heat recovery. frontiersin.orgchalcogen.ro The performance of a thermoelectric material is evaluated by the dimensionless figure of merit (zT), which depends on the Seebeck coefficient, electrical conductivity, thermal conductivity, and absolute temperature. frontiersin.org
Copper arsenides and related copper-containing compounds are being explored for their thermoelectric properties. Arsenides, in general, have potential for applications in thermoelectric devices. chemprob.org Cu₃As has been mentioned in the context of thermoelectric generators. The Seebeck coefficient of Cu₃As shows a discontinuity at 243 K, indicative of electronic reorganization during a phase transition.
Research on copper chalcogenides, such as copper selenides (Cu₂Se), provides insights into strategies for improving thermoelectric properties that might be applicable to copper arsenides. frontiersin.orgchalcogen.rorsc.orgmdpi.com These strategies include optimizing carrier concentration, enhancing electrical conductivity, and reducing thermal conductivity, often through doping or nanostructuring. chalcogen.rorsc.org While specific detailed data on the zT values of binary copper arsenides like Cu₃As or CuAs were not found in the snippets, the mention of their potential in thermoelectric devices chemprob.org suggests that their thermoelectric properties are an active area of investigation.
Fundamental Mechanisms Governing Thermoelectric Efficiency in Copper Arsenides
The thermoelectric efficiency in copper arsenides is governed by the interplay of their electronic and thermal transport properties. The Seebeck coefficient, which measures the voltage generated in response to a temperature gradient, is related to the material's electronic band structure and carrier concentration. Electrical conductivity is determined by the concentration and mobility of charge carriers (electrons or holes). Thermal conductivity comprises contributions from both lattice vibrations (phonons) and charge carriers.
Research into copper-containing thermoelectric materials, such as Cu-As-Te glasses, suggests that electrical conductivity can be significantly increased with copper doping. In these materials, the enhancement of electrical conductivity is attributed to holes created in non-bonding tellurium 5p orbitals, with copper atoms acting as acceptors that tune the hole concentration researchgate.net. This indicates that the electronic structure, particularly the nature of bonding and the presence of defects or dopants, plays a crucial role in determining the electrical transport properties of copper arsenides and related compounds.
While specific studies focusing solely on the fundamental thermoelectric mechanisms in binary copper arsenides like Cu₃As are less prevalent in the provided search results compared to ternary or more complex copper-containing thermoelectric materials, the general principles governing thermoelectric performance in semiconductors and intermetallics apply. These principles involve understanding carrier generation, scattering mechanisms (which affect mobility), and the contributions of both electrons and phonons to thermal transport.
Strategies for Optimizing Thermoelectric Figure of Merit
Optimizing the thermoelectric figure of merit (ZT) in materials like copper arsenides involves strategies aimed at decoupling the electrical and thermal transport properties. This typically means enhancing the power factor (S²σ) while simultaneously reducing thermal conductivity (κ).
Several strategies are employed in thermoelectric materials to achieve a high ZT:
Optimizing Carrier Concentration: Adjusting the carrier concentration through doping is a common strategy to improve thermoelectric performance. This can involve uniform doping, modulated doping, or gradient doping nih.govresearchgate.netfrontiersin.org. The goal is to achieve a carrier concentration that balances a high Seebeck coefficient with good electrical conductivity.
Enhancing Carrier Mobility: Strategies to improve carrier mobility include energy band engineering and utilizing the material's texture and anisotropic structures nih.govnih.gov. Reducing carrier scattering, for instance, by eliminating vacancies, can significantly increase carrier mobility researchgate.netfrontiersin.org.
Reducing Thermal Conductivity: Lowering thermal conductivity is crucial for increasing ZT. This can be achieved by introducing lattice point defects, which scatter phonons more effectively than electrons nih.gov. Other methods include creating nanostructures, forming solid solutions, and exploiting materials with weak crystal symmetry or layered structures, which can lead to a decrease in lattice thermal conductivity nih.govnih.govmdpi.comresearchgate.net. In some copper-based chalcogenides, the "phonon-liquid electron-crystal" concept, where one sublattice is highly disordered and conducts heat poorly while the other provides good electrical transport, contributes to high ZT values mdpi.commdpi.com.
While the provided searches highlight these strategies in the broader context of thermoelectric materials and some copper-based compounds, specific detailed research findings on applying all these strategies directly to binary copper arsenides like Cu₃As for ZT optimization are not extensively detailed. However, the principles are transferable, suggesting that doping with suitable elements, controlling microstructure, and potentially exploring solid solutions or nanostructures could be viable routes for enhancing the thermoelectric performance of copper arsenides.
Catalytic Activity and Surface Science Applications
Copper and copper-based materials are known for their catalytic properties in various chemical reactions, particularly in electrocatalysis. Copper arsenides have also shown promise as catalysts, and understanding their surface properties is key to optimizing their catalytic activity and selectivity.
Investigation of Catalytic Sites and Reaction Pathways on Copper Arsenide Surfaces
The catalytic activity of a material is intrinsically linked to the nature of its surface, including the types of exposed crystal facets, defects, and the electronic structure of the surface atoms. Identifying the active sites and understanding the reaction pathways on the surface of copper arsenides are critical for designing efficient catalysts.
Studies on transition metal arsenides, including copper arsenides, have investigated their activity for reactions like the hydrogen evolution reaction (HER) acs.orgacs.orgmmu.ac.uk. While cobalt and molybdenum arsenides were found to be more active HER catalysts among those studied, the research highlights the potential of metal arsenides in catalysis acs.orgacs.org.
Investigating catalytic sites often involves a combination of surface-sensitive experimental techniques and theoretical calculations, such as Density Functional Theory (DFT) acs.orgrsc.org. DFT can be used to model the electronic structure, adsorption energies of reactants and intermediates, and energy barriers for different reaction pathways on catalyst surfaces rsc.org. For instance, DFT studies on copper-based catalysts for CO₂ reduction have explored how surface structure, defects, and the presence of other elements influence the adsorption and coupling of intermediates like *CO, affecting product selectivity rsc.orgacs.orgrsc.orgaip.org.
Although direct detailed studies focusing specifically on the atomic-scale catalytic sites and reaction pathways on binary copper arsenide surfaces like Cu₃As were not extensively found in the search results, the general methodologies applied to other copper-based catalysts are relevant. These include:
Identifying Active Surface Structures: Different crystal facets and surface reconstructions can expose different arrangements of copper and arsenic atoms, leading to variations in catalytic activity.
Determining Adsorption Properties: The strength and geometry of adsorption of reactant molecules and reaction intermediates on the copper arsenide surface are crucial for determining the favored reaction pathways.
Mapping Reaction Coordinates: Theoretical calculations can help map the energy landscape of a reaction on the surface, identifying transition states and determining the most favorable pathways for product formation.
Research on copper catalysts for CO₂ reduction, for example, has shown that different surface sites (e.g., terraces, steps, defects) can have varying affinities for intermediates and influence the selectivity towards different products (C₁ vs. C₂+) acs.orgaip.org. This suggests that controlling the surface morphology and defect structure of copper arsenides could be a strategy to tune their catalytic performance.
Studies of Surface Reactivity and Selectivity in Chemical Processes
The surface reactivity and selectivity of copper arsenides in specific chemical processes are key areas of investigation for their catalytic applications. Surface reactivity refers to how readily the surface interacts with reactant molecules, while selectivity refers to the catalyst's ability to favor the formation of a specific product among several possible outcomes.
Studies on the surface chemistry of copper-containing minerals like enargite (Cu₃AsS₄), a copper arsenic sulfide (B99878), provide some insight into the behavior of copper and arsenic on surfaces, although it's a more complex system than binary copper arsenides unica.it. Investigations using techniques like X-ray Photoelectron Spectroscopy (XPS) can reveal the chemical states of elements on the surface and how they change upon interaction with different environments unica.it. For enargite, studies have shown that the chemical state of arsenic on the surface is similar to that in arsenides or elemental arsenic, while copper is in a state similar to copper sulfide unica.it. This highlights the importance of surface composition and chemical state in determining reactivity.
In the context of catalysis, studies of surface reactivity and selectivity often involve:
Adsorption Studies: Measuring the adsorption isotherms and kinetics of reactant molecules on the copper arsenide surface to understand the strength and nature of the interaction.
Temperature-Programmed Desorption (TPD): Studying the desorption of adsorbed species as a function of temperature to gain information about binding energies and reaction pathways.
In Situ/Operando Spectroscopy: Using spectroscopic techniques to probe the catalyst surface under reaction conditions to identify active species and reaction intermediates.
Product Analysis: Analyzing the products of a catalytic reaction to determine the activity and selectivity of the copper arsenide catalyst for specific transformations.
While the provided search results mention the investigation of copper arsenides as catalysts for the hydrogen evolution reaction acs.orgacs.orgmmu.ac.uk, detailed studies specifically on the surface reactivity and selectivity of binary copper arsenides for a wide range of chemical processes were not extensively found. However, given copper's known catalytic activity in various reactions, exploring the catalytic potential of copper arsenides for other transformations, such as CO₂ reduction, selective oxidation, or hydrogenation, by systematically studying their surface properties and reactivity, represents a promising area of research. The presence of both copper and arsenic on the surface could lead to synergistic effects, creating unique active sites with tailored reactivity and selectivity.
Challenges and Future Research Directions in Copper Arsenide Materials Science
Resolving Ambiguities in Phase Diagram Details and Polymorphic Structures
Despite numerous investigations, the copper-arsenic phase diagram, especially concerning the stability and existence of various intermediate phases, still contains ambiguities. Cu₃As is the most well-known phase, melting congruently at approximately 827-835 °C. mdpi.com At room temperature, synthetic Cu₃As typically exhibits a hexagonal crystal structure (space group P6₃cm). mdpi.com However, natural occurrences like the mineral domeykite often show cubic or trigonal structures, suggesting that synthesis conditions or long-term aging can influence phase stability. researchgate.net
A first-order structural phase transition in Cu₃As has been observed at 243 K (-30 °C), leading to a low-temperature hexagonal superstructure (hP72, P–3c1) with a tripled c-axis lattice parameter. mdpi.comresearchgate.net This contradicts some earlier reports that indicated a structural change above room temperature. mdpi.com Another arsenic-rich compound, Cu₅As₂, is reported to be metastable, decomposing into Cu₃As and As at 300 °C and melting incongruently at around 700 °C. researchgate.net Its structure remains largely unresolved, although it shares similarities with the Cu sublattice geometry in Cu₃As. The existence and characteristics of other reported phases like Cu₁₅As₄ and Cu₂As also require further clarification. chemprob.org
Future research needs to focus on high-precision experimental techniques, potentially combined with advanced in-situ characterization during synthesis and thermal treatments, to definitively map the phase boundaries, identify all stable and metastable phases, and understand the transitions between polymorphic structures under varying conditions, including pressure. researchgate.net
Developing Precision Synthesis Techniques for Novel Architectures and Properties
Current synthesis methods for copper arsenides include conventional high-temperature reactions and newer approaches like mechanochemical synthesis and reductive precipitation. High-temperature methods often require extended annealing periods (weeks to months) under controlled atmospheres (inert gas or vacuum) to achieve homogeneous, single-phase materials, and rapid cooling can result in mixed-phase products. Controlling arsenic volatilization during high-temperature processing is a persistent challenge.
Emerging techniques like mechanochemical synthesis offer lower energy consumption but often yield amorphous powders that require subsequent annealing for crystallization. Challenges remain in controlling arsenic release during milling, necessitating advanced sealing technologies. Reductive precipitation in acidic solutions has shown promise for synthesizing Cu₃As and Cu₂O, with optimal conditions identified for maximizing precipitation rates.
Future research should concentrate on developing precision synthesis techniques that allow for fine control over stoichiometry, crystal structure, and morphology at lower temperatures and shorter reaction times. This includes exploring novel solution-based methods, vapor deposition techniques, and templated growth to create tailored copper arsenide architectures, such as thin films, nanowires, and nanoparticles, with designed properties for specific applications. researchgate.netacs.org The synthesis of specific polymorphs and metastable phases on demand is also a key area for future work.
Advanced Characterization of Dynamic Phenomena and Defect Interactions
Understanding the dynamic phenomena and defect interactions in copper arsenides is crucial for controlling their properties and stability. Research has begun to investigate the interaction of copper with defects, such as dislocations, in related materials like gallium arsenide, showing that copper can diffuse and form defect complexes and precipitates. mpg.detandfonline.comresearchgate.net A metastable phase of orthorhombic Cu₅As₂ was found in precipitates at dislocations in gallium arsenide. mpg.detandfonline.comresearchgate.net The diffusion mechanism appears to involve the kick-out mechanism, and understanding the change in solubility and Fermi level is important for comprehending defect formation. mpg.detandfonline.com
Advanced characterization techniques are needed to probe dynamic processes like diffusion, phase transformations, and defect migration in copper arsenides in real-time and at the atomic scale. Techniques such as in-situ transmission electron microscopy (TEM), synchrotron-based X-ray techniques, and advanced scanning probe microscopy can provide insights into these phenomena. researchgate.net Detailed studies of intrinsic defects (vacancies, interstitials, antisites) and their interactions with extrinsic impurities are essential for controlling electrical, optical, and mechanical properties. researchgate.net Characterization of the electronic band restructuring during phase transitions, such as the one observed in Cu₃As at 243 K, is also important.
Computational Predictions for Novel Copper Arsenide Phases and Designer Materials
Computational methods, particularly density functional theory (DFT) and structure prediction algorithms, are powerful tools for exploring the vast compositional and structural space of copper-arsenic systems and predicting the properties of novel phases. nih.govacs.orgresearchgate.netlsbu.ac.ukbham.ac.uk While computational studies have been applied to related materials like copper phosphides to predict novel stable and metastable phases and their properties for applications like battery anodes, similar extensive computational efforts are needed for copper arsenides. nih.govacs.orgbham.ac.uk
Future research should leverage advanced computational techniques to:
Predict the stability and crystal structures of previously unknown or ambiguous copper arsenide phases under various temperature and pressure conditions. chemprob.orgcmu.educdnsciencepub.com
Calculate electronic, optical, thermal, and mechanical properties of predicted and existing phases to identify promising materials for specific applications (e.g., thermoelectrics, semiconductors). chemprob.org
Model defect formation energies and migration pathways to understand and control defect concentrations and their impact on material properties. researchgate.net
Design novel copper arsenide-based materials with tailored properties through compositional tuning and nanostructuring. nih.govacs.orgbham.ac.uk
Simulate dynamic phenomena like phase transitions and diffusion to complement experimental observations.
Exploration of Synergistic Effects in Multi-component Copper-Arsenic Systems
Beyond binary copper arsenides, the exploration of multi-component systems containing copper and arsenic, such as copper-arsenic-sulfur compounds, offers opportunities to discover materials with enhanced or novel properties. researchgate.netacs.orgpurdue.eduresearchgate.netmdpi.com Ternary copper-arsenic sulfides like enargite (Cu₃AsS₄), luzonite (Cu₃AsS₄), and tennantite (Cu₁₂As₄S₁₃) are being investigated for applications like thin-film photovoltaics due to their earth abundance, suitable bandgaps, and high absorption coefficients. researchgate.netpurdue.eduresearchgate.netmdpi.com
Research into these multi-component systems involves understanding the complex phase equilibria and the synergistic effects between the constituent elements. researchgate.netlancs.ac.uknih.govnih.govfrontiersin.orgmdpi.com Synergistic effects can influence phase formation, stability, and properties. For example, in the context of arsenic removal, synergistic effects have been observed in multi-component systems involving copper and arsenic with other elements or materials. lancs.ac.uknih.govfrontiersin.orgmdpi.com
Future research should systematically explore the phase diagrams and properties of ternary and higher-order copper-arsenic systems. This involves synthesizing and characterizing new multi-component compounds and solid solutions. Understanding the interplay between different elements at the atomic and electronic levels is crucial for harnessing synergistic effects to optimize properties for various applications, including renewable energy technologies and environmental remediation. chemprob.orgresearchgate.netpurdue.eduresearchgate.netmdpi.com
Q & A
Q. What are the established synthesis methods for Copper(II) Arsenide, and how can their purity and crystallinity be validated?
Copper(II) Arsenide is typically synthesized via low-temperature hydrothermal methods, where arsenite and sulfate precursors react under controlled thermochemical conditions . Key validation techniques include X-ray diffraction (XRD) for crystallinity, scanning electron microscopy (SEM) for morphology, and inductively coupled plasma mass spectrometry (ICP-MS) for elemental purity. Researchers should also replicate protocols from primary literature and cross-validate results using multiple analytical methods to ensure consistency .
Q. What safety protocols are critical when handling Copper(II) Arsenide in laboratory settings?
Handling requires chemical-resistant gloves (EN 374 certified), flame-retardant lab coats, and fume hoods to prevent inhalation or skin contact. Contaminated gloves must be disposed of following hazardous waste regulations. Safety protocols should align with GHS guidelines, including proper ventilation and emergency wash stations .
How can frameworks like PICO or FINER improve the formulation of research questions for Copper(II) Arsenide studies?
The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure research questions address gaps in arsenic recovery or environmental impact mitigation. For example:
Q. What strategies ensure a comprehensive literature review for Copper(II) Arsenide research?
Focus on primary sources (peer-reviewed journals, theses) using databases like SciFinder or Web of Science. Keywords should include "hydrothermal synthesis," "arsenic remediation," and "thermochemical reduction." Evaluate sources for methodological rigor and reproducibility, prioritizing studies with detailed experimental protocols .
Advanced Research Questions
Q. What experimental conditions optimize the thermochemical reduction of arsenite during Copper(II) Arsenide formation?
Advanced studies require controlled pH (3–5), temperatures (80–120°C), and reducing agents like hydrogen sulfide. In-situ spectroscopic monitoring (e.g., Raman) can track intermediate phases. Compare results with thermodynamic models to validate reaction pathways .
Q. How can secondary pollution from arsenic byproducts be mitigated in Copper(II) Arsenide synthesis?
Integrate arsenic recovery methods, such as selective precipitation of arsenic filter cake or electrochemical separation. Pilot studies show >90% arsenic recovery using Fe(III)-assisted precipitation, but scalability requires optimizing reagent ratios and waste treatment protocols .
Q. What methodologies ensure reproducibility in Copper(II) Arsenide experiments across laboratories?
Document all variables (precursor purity, heating rates, stirring speeds) and use standardized characterization tools (e.g., calibrated XRD). Share raw data and protocols via open-access platforms. Collaborative inter-lab validation studies can identify critical control parameters .
Q. How can hypotheses about Copper(II) Arsenide’s electronic properties be integrated into experimental design?
Develop hypotheses linking synthesis parameters (e.g., dopant concentration) to properties (bandgap, conductivity). Use density functional theory (DFT) simulations to predict outcomes, then validate via Hall-effect measurements and UV-Vis spectroscopy. For example:
- Hypothesis: "Increasing sulfur doping reduces bandgap by 0.2 eV."
- Experimental design: Vary sulfur content in precursors and measure optical absorption .
Methodological Resources Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
